3-(4-ethoxy-3-methoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
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Description
3-(4-ethoxy-3-methoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research indicates that derivatives of 1,3,4-oxadiazole, such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1, 3, 4-oxadiazole-2-thiol, show significant corrosion inhibition properties for mild steel in acidic environments. These compounds form protective layers on metal surfaces, indicating potential for industrial applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Anticancer Activity
A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives have demonstrated anticancer activity against various human cancer cell lines. This research points to the potential of 1,2,4-oxadiazole derivatives in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Some compounds showed significant effectiveness against Bursaphelenchus xylophilus, indicating potential use in agricultural pest control (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial Activity
Research on 1,2,4-oxadiazole derivatives has also highlighted their potential in antimicrobial applications. Synthesis and evaluation of these compounds have shown promising results against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-4-28-18-10-7-16(13-19(18)27-3)21-24-20(29-25-21)14-30-22-23-11-12-26(22)17-8-5-15(2)6-9-17/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGXDSXBCLRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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